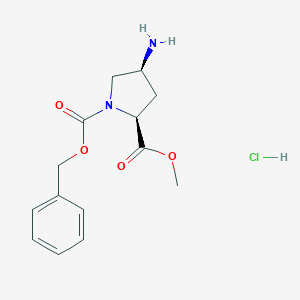

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O4. It has a molecular weight of 314.76 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The boiling point of the compound is not specified .Applications De Recherche Scientifique

Pharmacological Tool in Neuroscience Research

The compound has been identified as a useful pharmacological research tool due to its selectivity for metabotropic glutamate receptors (mGluRs). It exhibits good selectivity for mGluR6, which makes it valuable for studies in neuroscience and receptor biology (Tueckmantel et al., 1997).

Neuroprotection Studies

In studies related to neuroprotection, the derivative 2R,4R-APDC, closely related to (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, has been shown to protect neurons against excitotoxic degeneration. This finding encourages further research into potent, selective, and active mGlu2/3 receptor agonists for potential neuroprotective drugs (Battaglia et al., 1998).

Synthetic Chemistry and Catalysis

The compound and its derivatives play a crucial role in synthetic chemistry. They are used in asymmetric synthesis of vicinal diamine derivatives, which are important in the production of biologically active molecules and peptidomimetics (Yoon et al., 2010).

Application in Asymmetric Synthesis

It also serves as a building block in the asymmetric synthesis of aminopyrrolidines. This synthesis is essential for the development of various pharmaceutical compounds and demonstrates the compound's versatility in organic chemistry (Davies et al., 2007).

Catalytic Chemistry

The compound is also involved in catalytic chemistry, such as in the intramolecular hydroamination of unactivated olefins. This demonstrates its utility in the field of catalysis and organic transformations (Bender & Widenhoefer, 2005).

Large-Scale Synthesis and Medicinal Chemistry

Its analogs have been synthesized on a large scale from L-aspartic acid, illustrating its relevance in the field of medicinal chemistry and large-scale drug synthesis (Yoshida et al., 1996).

Microwave-Assisted Synthesis and Antimicrobial Activity

Recent studies have developed microwave-assisted synthesis of derivatives of this compound, demonstrating its potential in antimicrobial applications (Sreekanth & Jha, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRSJJKBDFSMT-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)